molecular formula C15H10ClNO B11856603 1(2H)-Isoquinolinone, 3-(4-chlorophenyl)- CAS No. 124394-22-5

1(2H)-Isoquinolinone, 3-(4-chlorophenyl)-

Cat. No.: B11856603
CAS No.: 124394-22-5
M. Wt: 255.70 g/mol
InChI Key: KJGKATNJRZANRI-UHFFFAOYSA-N
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Description

Contextualizing the Isoquinolinone Scaffold in Medicinal Chemistry

The isoquinoline (B145761) ring system is a heterocyclic aromatic organic compound, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring. wikipedia.org It is a structural isomer of quinoline (B57606). wikipedia.org The isoquinolinone structure is a derivative of isoquinoline that features a ketone group on the heterocyclic portion of the molecule. This core structure is found in numerous natural products, particularly alkaloids, and has become a cornerstone in the design of synthetic compounds with a wide array of biological activities. wikipedia.orgresearchgate.net

The history of isoquinoline itself dates back to 1885, when it was first isolated from coal tar. wikipedia.org The first synthesis was reported in 1885 by August Bischler. ontosight.ai Since its discovery, the isoquinoline nucleus has been identified as the core structure in a vast number of naturally occurring alkaloids, such as morphine and berberine, which are derived from the amino acid tyrosine. wikipedia.orgsemanticscholar.org This natural prevalence hinted at its potential for biological interaction, a promise that has been extensively realized through decades of research.

In modern medicinal chemistry, the isoquinoline scaffold is recognized as a "privileged scaffold". rsc.orgresearchgate.netnih.govbenthamdirect.com This term denotes a molecular framework that is capable of binding to multiple, diverse biological targets, making it a highly valuable starting point for drug discovery. rsc.orgeurekaselect.com The versatility of the isoquinoline and its derivatives, including isoquinolinones, allows for the creation of large libraries of compounds with varied substitution patterns, each potentially exhibiting unique pharmacological profiles. rsc.org This adaptability has cemented its role as a preferred structural basis in the design and development of novel therapeutic agents. benthamdirect.comeurekaselect.com

The chemical versatility of the isoquinolinone scaffold has led to the discovery of derivatives with a broad spectrum of pharmacological activities. wisdomlib.org Research has demonstrated that compounds containing this core structure can modulate the activity of various enzymes and receptors, leading to a wide range of therapeutic effects. researchgate.netsemanticscholar.org The specific biological activity is often highly dependent on the nature and position of substituents on the isoquinolinone ring.

Some of the most prominent biological activities associated with isoquinoline and its derivatives are detailed in the table below.

Biological ActivityDescriptionReferences
Anticancer Isoquinoline derivatives have shown the ability to inhibit the proliferation of various cancer cell lines. semanticscholar.orgnih.gov They can exert their effects through mechanisms such as targeting nucleic acids and modulating proteins involved in DNA replication and repair. semanticscholar.org semanticscholar.orgresearchgate.netnih.gov
Antimicrobial A significant number of isoquinoline derivatives exhibit antibacterial and antifungal properties, making them attractive candidates for the development of new anti-infective agents. semanticscholar.orgwisdomlib.orgresearchgate.netmdpi.com semanticscholar.orgwisdomlib.orgresearchgate.netmdpi.com
Anti-inflammatory Certain derivatives have demonstrated potent anti-inflammatory effects, suggesting their potential use in treating inflammatory disorders. semanticscholar.orgwisdomlib.orgresearchgate.net semanticscholar.orgwisdomlib.orgresearchgate.netacs.org
Antiviral The antiviral potential of isoquinoline alkaloids has been explored, with some compounds showing activity against viruses such as HIV. wisdomlib.orgnih.govmdpi.com wisdomlib.orgnih.govmdpi.com
Neuroprotective Some tetrahydroisoquinoline derivatives have been investigated for their neurochemical properties, although some have also been linked to neurotoxic effects. wikipedia.org wikipedia.org
Enzyme Inhibition The isoquinolinone scaffold is a component of various enzyme inhibitors, which is a common mechanism for therapeutic intervention. semanticscholar.orgresearchgate.net semanticscholar.orgresearchgate.net
Other Activities The diverse activities also include antimalarial, antioxidant, antipyretic, analgesic, and antispasmodic properties. semanticscholar.orgresearchgate.netacs.org semanticscholar.orgresearchgate.netacs.org

Rationale for Research Focus on 1(2H)-Isoquinolinone, 3-(4-chlorophenyl)- and its Analogues

The specific focus on 1(2H)-Isoquinolinone, 3-(4-chlorophenyl)- stems from a logical progression in medicinal chemistry design, building upon the established importance of the isoquinolinone scaffold. The rationale for investigating this particular compound and its analogues is multifaceted.

Firstly, the isoquinolinone core provides a proven "privileged" platform known for its diverse biological activities. Researchers often select such scaffolds as a starting point for developing new compounds with tailored properties.

Secondly, the introduction of a phenyl group at the 3-position is a common modification. The rationale for adding a 4-chlorophenyl group, in particular, is a well-established strategy in drug design. The chlorine atom, a halogen, can significantly influence the compound's physicochemical properties. These influences include:

Modulating Lipophilicity: The chloro-substituent increases the molecule's lipophilicity (fat-solubility), which can enhance its ability to cross cell membranes and improve its pharmacokinetic profile.

Enhancing Binding Affinity: The chlorine atom can participate in halogen bonding and other interactions with biological targets like proteins and enzymes, potentially increasing the compound's binding affinity and potency.

Metabolic Stability: The presence of a halogen can block sites of metabolism, potentially increasing the compound's half-life in the body.

Research into closely related structures supports this rationale. For instance, studies on various heterocyclic scaffolds, including isoquinolines, have incorporated the 4-chlorophenyl moiety to explore and enhance biological activities such as antioomycete and antibacterial effects. acs.orgrsc.orgnih.govresearchgate.net The synthesis of various pyrrolo[2,1-a]isoquinoline (B1256269) and pyrimidothienoisoquinoline derivatives containing the 2-(4-chlorophenyl) or 4-(4-chlorophenyl) group highlights the continued interest in this substitution pattern for generating novel bioactive compounds. acs.orgmdpi.com Therefore, the investigation of 1(2H)-Isoquinolinone, 3-(4-chlorophenyl)- is a targeted approach to potentially discover new compounds with enhanced or novel therapeutic properties by combining a privileged scaffold with a functionally important substituent.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

124394-22-5

Molecular Formula

C15H10ClNO

Molecular Weight

255.70 g/mol

IUPAC Name

3-(4-chlorophenyl)-2H-isoquinolin-1-one

InChI

InChI=1S/C15H10ClNO/c16-12-7-5-10(6-8-12)14-9-11-3-1-2-4-13(11)15(18)17-14/h1-9H,(H,17,18)

InChI Key

KJGKATNJRZANRI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(NC2=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

Synthetic Methodologies for 1 2h Isoquinolinone, 3 4 Chlorophenyl and Its Structural Analogues

Classical and Contemporary Approaches to the Isoquinolinone Core

The construction of the isoquinolinone skeleton can be broadly categorized into methods that form the heterocyclic ring through cycloaddition processes and those that rely on intramolecular condensation and cyclization of pre-functionalized acyclic precursors.

Cycloaddition Reactions in Isoquinolone Synthesis

Cycloaddition reactions offer a powerful and atom-economical approach to building cyclic structures. In the context of isoquinolinone synthesis, both [3+2] and formal [4+2] cycloaddition strategies have been effectively employed.

The 1,3-dipolar cycloaddition of azomethine ylides is a prominent method for the construction of five-membered nitrogen-containing heterocycles, such as pyrrolidines. While not a direct route to the six-membered isoquinolinone ring, this methodology is highly relevant for the synthesis of fused polycyclic systems containing the isoquinoline (B145761) core. These reactions typically involve the in situ generation of an isoquinolinium ylide, which then reacts with a dipolarophile.

For instance, the reaction of an isoquinolinium salt with a base can generate an azomethine ylide, which can then undergo a [3+2] cycloaddition with an alkene or alkyne. This approach has been utilized in multicomponent reactions to generate complex pyrrolo[2,1-a]isoquinoline (B1256269) derivatives. A study detailed the one-pot, three-component reaction of isoquinoline, a 2-bromoacetophenone (B140003) derivative, and a non-symmetrical acetylenic dipolarophile in the presence of 1,2-epoxypropane as a solvent and acid scavenger. This reaction proceeds through the in situ formation of an isoquinolinium N-ylide, which then cycloadds to the alkyne. nih.gov

A specific example of a related reaction is the synthesis of dimethyl 2-(4-chlorophenyl)-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,3-dicarboxylate. This was achieved through a cascade reaction involving the hydrolysis of an imidazo[2,1-b]thiazole (B1210989) derivative to generate an ethylene (B1197577) derivative which then acts as a dipolarophile for the [3+2] cycloaddition with an in situ generated isoquinoline ester iminium ion. mdpi.com

Dipole PrecursorDipolarophileCatalyst/ConditionsProduct TypeReference
Isoquinoline and 2-bromoacetophenoneAcetylenic esters1,2-EpoxypropanePyrrolo[2,1-a]isoquinolines nih.gov
Isoquinoline ester iminium ionEthylene derivativeMeOH/NEt3, refluxDihydropyrrolo[2,1-a]isoquinoline mdpi.com
Tetrahydroisoquinoline, Aryl aldehydesOlefinic oxindolesBenzoic acidSpirooxindole-pyrrolidines nih.gov

Formal [4+2] cycloaddition reactions, or annulation reactions, represent a more direct approach to the six-membered isoquinolinone core. Modern advancements in this area often involve transition-metal catalysis, particularly with rhodium, which enables C-H activation and subsequent annulation.

A notable example is the Rh(III)-catalyzed [4+2] cycloaddition of N-methoxybenzamides with vinylene carbonate, which serves as an acetylene (B1199291) surrogate, to produce 3,4-unsubstituted isoquinolones. This method is environmentally friendly, proceeding in ethanol (B145695) at room temperature, and demonstrates broad substrate scope with excellent regioselectivity. chemistryviews.org The use of a commercially available rhodium(III) complex, [Cp*RhCl2]2, facilitates this transformation. chemistryviews.org

Another approach involves the reaction of oxazoles with arynes, which are highly reactive intermediates. This method provides functionalized isoquinolines through a presumed [4+2] cycloaddition followed by a ring-opening reaction pathway. The reaction of various substituted oxazoles with o-(trimethylsilyl)aryl triflates, promoted by potassium fluoride (B91410) and 18-crown-6-ether at room temperature, yields a range of isoquinoline compounds in moderate to good yields. bohrium.com

Reactant 1Reactant 2Catalyst/ConditionsProduct TypeReference
N-MethoxybenzamidesVinylene Carbonate[Cp*RhCl2]2, Ethanol, RT3,4-Unsubstituted Isoquinolones chemistryviews.org
Substituted Oxazoleso-(Trimethylsilyl)aryl triflatesKF, 18-crown-6-ether, RTFunctionalized Isoquinolines bohrium.com
BenzimidatesDiazodiesters/DiazoketoestersRh(III) catalystSubstituted Isoquinolines researchgate.net

Condensation and Cyclization Protocols

Classical methods for isoquinoline synthesis often rely on the intramolecular cyclization of appropriately substituted phenylethylamine derivatives. The Bischler-Napieralski and Pictet-Spengler reactions are cornerstone examples of this strategy.

The Bischler-Napieralski reaction is a well-established method for the synthesis of 3,4-dihydroisoquinolines through the intramolecular cyclization of β-arylethylamides in the presence of a dehydrating agent. acs.orgwikipedia.org The resulting dihydroisoquinolines can then be oxidized to the corresponding isoquinolines or isoquinolinones.

The reaction is typically carried out under acidic conditions at elevated temperatures, with common dehydrating agents including phosphorus pentoxide (P2O5), phosphoryl chloride (POCl3), or polyphosphoric acid (PPA). organic-chemistry.orgnrochemistry.com The mechanism is believed to proceed through either a dichlorophosphoryl imine-ester intermediate or a nitrilium ion intermediate. nrochemistry.com

A significant challenge in the synthesis of 3-aryl substituted isoquinolones via the traditional Bischler-Napieralski reaction is the potential for a retro-Ritter reaction, which leads to the formation of stilbenes as side products, particularly with 1,2-diarylethylamides. organic-chemistry.org To circumvent this, a modified procedure has been developed. This method involves the conversion of the amide to an N-acyliminium intermediate using oxalyl chloride and a Lewis acid like iron(III) chloride (FeCl3). This intermediate then undergoes electrophilic cyclization, and subsequent removal of the oxalyl group yields the desired 3-aryl-3,4-dihydroisoquinoline. organic-chemistry.orgprinceton.edu This modified approach has been shown to be effective for a range of acetamides and formamides, including those with electron-rich and unactivated aromatic rings, providing moderate to high yields. organic-chemistry.org

More recent variations of the Bischler-Napieralski reaction utilize milder reagents. For instance, the use of trifluoromethanesulfonic anhydride (B1165640) (Tf2O) in the presence of 2-chloropyridine (B119429) allows for a mild cyclodehydration of various amides to provide 3,4-dihydroisoquinolines. nih.gov

SubstrateReagentsProductKey FeaturesReference
β-ArylethylamidesPOCl3, P2O5, PPA3,4-DihydroisoquinolinesClassical method, harsh conditions organic-chemistry.orgnrochemistry.com
1,2-DiarylethylamidesOxalyl chloride, FeCl3; then MeOH/H2SO43-Aryl-3,4-dihydroisoquinolinesAvoids retro-Ritter reaction organic-chemistry.orgprinceton.edu
N-PhenethylamidesTf2O, 2-Chloropyridine3,4-DihydroisoquinolinesMild reaction conditions nih.gov

The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization to form a tetrahydroisoquinoline. organicreactions.orgwikipedia.org This reaction is a cornerstone in the synthesis of many isoquinoline alkaloids. mdpi.com

The reaction proceeds through the formation of an iminium ion, which then acts as the electrophile for the intramolecular cyclization onto the electron-rich aromatic ring. wikipedia.org While the direct product of the Pictet-Spengler reaction is a tetrahydroisoquinoline, subsequent oxidation can provide access to dihydroisoquinolines and fully aromatic isoquinolines.

The application of the Pictet-Spengler reaction to the synthesis of dihydroisoquinolinones would typically involve the use of a β-arylethylamine and a suitable carbonyl compound, followed by an oxidation step. For example, the condensation of a phenylethylamine with an appropriate aldehyde would yield a tetrahydroisoquinoline, which could then be oxidized to the corresponding 3,4-dihydroisoquinolin-1(2H)-one. The choice of oxidizing agent is crucial to achieve the desired product without over-oxidation to the fully aromatic isoquinolinone. Microwave-assisted Pictet-Spengler reactions have been shown to be an efficient method for producing libraries of substituted tetrahydroisoquinolines, which can then be oxidized to their dihydroisoquinoline or isoquinoline analogues. organic-chemistry.org

AmineCarbonyl CompoundConditionsInitial ProductFinal Product (after oxidation)Reference
β-ArylethylamineAldehyde/KetoneAcid catalyst (e.g., HCl)TetrahydroisoquinolineDihydroisoquinolinone/Isoquinolinone organicreactions.orgwikipedia.org
PhenylethylamineFormaldehydeHClTetrahydroisoquinoline1,2,3,4-Tetrahydroisoquinoline organicreactions.org
Substituted β-arylethylaminesVarious aldehydesMicrowave irradiationTetrahydroisoquinolinesDihydroisoquinolines/Isoquinolines organic-chemistry.org

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and they have been effectively employed in the synthesis of isoquinolinone cores.

The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and an organohalide, is a versatile method for constructing the isoquinolinone skeleton. libretexts.org This reaction is valued for its mild conditions, functional group tolerance, and the commercial availability of starting materials. nih.gov The general catalytic cycle involves three main steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation with the organoboron species, and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

One prominent strategy involves the coupling of ortho-bromoaryl carboxamides with vinyl boronate esters. thieme-connect.com The resulting product undergoes an acid-catalyzed cyclization to form the isoquinolinone ring. Microwave heating has been shown to accelerate this process and minimize side reactions. thieme-connect.com This approach has been successfully used to synthesize natural products like corydaldine and doryanine. thieme-connect.com

The versatility of the Suzuki-Miyaura reaction allows for the introduction of a wide array of substituents. For instance, various aryl, alkyl, benzyl, alkenyl, and heteroaromatic boronic esters can be coupled with unprotected ortho-bromoanilines, which can serve as precursors to isoquinolinone structures. nih.gov The choice of ligand is crucial; alkylphosphine ligands, for example, can increase the electron density on the palladium center, thereby accelerating the oxidative addition and reductive elimination steps. nih.gov

Table 1: Examples of Suzuki-Miyaura Coupling for Isoquinolinone Synthesis

Reactant 1Reactant 2Catalyst/ConditionsProduct TypeReference
ortho-Bromoaryl CarboxamideVinyl Boronate EsterPd(dba)₂, Cy₃P, K₂CO₃, dioxane-H₂O, 80°CVinyl Ether (Isoquinolone precursor) thieme-connect.com
2-Aryl-4-chloro-3-iodoquinolineArylboronic AcidPdCl₂(PPh₃)₂, PCy₃, K₂CO₃, dioxane-water, 80-90°C2,3,4-Triarylquinoline nih.gov
ortho-Bromoaniline derivativeAryl Boronate EsterCataXCium A Pd G3ortho-Arylated Aniline nih.gov

Carbanion-Mediated Annulation Routes

Annulation protocols provide a direct and atom-economical pathway to the isoquinolinone core. These methods often involve the construction of the heterocyclic ring in a single synthetic operation from acyclic precursors. Carbanion-mediated routes are a subset of these strategies where a carbanion intermediate acts as a key nucleophile in the ring-forming step.

A common approach is the palladium-catalyzed C-H activation and annulation of N-methoxybenzamides with various coupling partners. For instance, the reaction with 2,3-allenoic acid esters yields 3,4-dihydroisoquinolin-1(2H)-ones with high regioselectivity. mdpi.com The reaction is believed to proceed through a palladacycle intermediate, which then undergoes migratory insertion with the allene, followed by reductive elimination.

Another powerful strategy is the [4+2] intermolecular annulation of benzamides with alkynes, which proceeds via C-H and N-H bond activation. mdpi.com Transition metal catalysts, such as rhodium and ruthenium, are often employed to facilitate this transformation. Similarly, N-alkoxybenzamides can react with alkynes through C-H/N-O bond cleavage to form N-H isoquinolinones. mdpi.com These methods are highly efficient as they construct the core structure while forming multiple bonds in a single step.

Electrochemical Oxidation Methods for Isoquinolinone Formation

Electrochemical synthesis is emerging as a green and sustainable alternative to traditional chemical methods. researchgate.net It avoids the need for stoichiometric chemical oxidants and often proceeds under mild conditions. Electrochemical oxidation can be applied to the formation of isoquinolinone derivatives through intramolecular cyclization reactions.

The process typically involves the oxidation of a suitable precursor at an anode surface. This can occur either through direct electron transfer from the substrate to the anode or indirectly, mediated by electrochemically generated oxidants. mdpi.com For example, the electrochemical oxidation of phenolic compounds using hypervalent iodine reagents has been studied, demonstrating that chemical oxidation can lead to quinone structures that are electrochemically active. nih.gov This principle can be extended to precursors of isoquinolinones, where an electrochemically induced oxidation step can trigger a subsequent cyclization to form the heterocyclic ring.

Iodine-catalyzed tandem oxidation in an aqueous solution, facilitated by electrochemistry, has been used to synthesize quinazolinones from alcohols and o-aminobenzamides. nih.gov This method involves the electrochemical promotion of alcohol oxidation, followed by cyclization. A similar strategy could be envisioned for isoquinolinone synthesis from appropriate starting materials, offering an environmentally benign route.

Strategic Approaches for Derivative Synthesis

To explore the chemical space around the isoquinolinone scaffold and to create libraries of compounds for biological screening, more advanced synthetic strategies such as cascade and multicomponent reactions are employed.

Cascade Reactions for Fused Ring Systems

Cascade reactions, also known as tandem or domino reactions, are highly efficient processes where multiple bond-forming events occur sequentially in a single pot without isolating intermediates. This approach offers significant advantages in terms of step economy and reduced waste generation.

Several cascade reactions have been developed to synthesize complex, fused isoquinolinone systems. For example, a silver(I)-catalyzed cascade cyclization of 2-aminobenzamides and 2-alkynylbenzaldehydes, followed by an in situ oxidation, yields isoquinoline-fused quinazolinones in good to excellent yields. thieme-connect.com Another example involves a rhodium(III)-catalyzed C-H activation-initiated cascade reaction of 2-aryloxazolines with trifluoromethyl imidoyl sulfoxonium ylides to construct CF₃-containing isoquinolinones. acs.org This reaction proceeds through aryl alkylation, carbene formation, migratory insertion, and intramolecular condensation. acs.org

Photocascade reactions have also been utilized. The visible-light-mediated reaction of (E)-3-styrylpyridin-2(1H)-ones can lead to cis-fused-oxazoloisoquinolinones and cis-fused-oxazinoisoquinolinones through a sequence of photoisomerization, 6π-electrocyclization, and intramolecular nucleophilic addition. rsc.org

Multicomponent Reactions for Library Generation

Multicomponent reactions (MCRs) are convergent synthetic strategies in which three or more starting materials react in a one-pot fashion to form a single product that contains substantial portions of all the initial reactants. MCRs are exceptionally useful for generating libraries of structurally diverse molecules for drug discovery. beilstein-journals.orgnih.govresearchgate.net

The Groebke–Blackburn–Bienaymé (GBB) reaction is a three-component reaction that has been used as an entry point for synthesizing imidazopyridine-fused isoquinolinones. beilstein-journals.orgnih.govresearchgate.net The initial GBB adduct can undergo subsequent transformations, such as N-acylation, intramolecular Diels-Alder (IMDA) reaction, and dehydrative re-aromatization, to build the complex heterocyclic scaffold. beilstein-journals.orgnih.gov This sequential MCR approach allows for the rapid assembly of diverse molecular architectures with potential biological activity. beilstein-journals.orgnih.gov

Another MCR approach involves the reaction of isoquinoline, gem-diactivated olefins, and isocyanides to produce substituted 2,3-dihydro-10H-pyrrolo[2,1-a]isoquinolines. researchgate.net These strategies highlight the power of MCRs to efficiently generate novel and complex isoquinolinone-based scaffolds from simple and readily available starting materials. nih.gov

Table 2: Strategic Reactions for Isoquinolinone Derivative Synthesis

Reaction TypeKey Starting MaterialsProduct TypeKey FeaturesReference
Cascade Reaction2-Aryloxazolines, Trifluoromethyl imidoyl sulfoxonium ylidesCF₃-IsoquinolinonesRh(III)-catalyzed C-H activation acs.org
Cascade Reaction2-Aminobenzamides, 2-AlkynylbenzaldehydesIsoquinoline-fused QuinazolinonesAg(I)-catalyzed cyclization/oxidation thieme-connect.com
Photocascade Reaction(E)-3-Styrylpyridin-2(1H)-onescis-Fused-oxazoloisoquinolinonesVisible light-mediated, high stereoselectivity rsc.org
Multicomponent Reaction (GBB)Aldehyde, Amine, IsocyanideImidazopyridine-fused IsoquinolinonesPost-MCR modifications (e.g., IMDA) beilstein-journals.orgnih.gov

Structure Activity Relationship Sar Investigations of 1 2h Isoquinolinone, 3 4 Chlorophenyl Derivatives

Elucidation of Positional and Substituent Effects on Biological Activity

Systematic modifications of the 1(2H)-isoquinolinone, 3-(4-chlorophenyl)- scaffold have revealed that the nature and position of substituents on the isoquinolinone ring system and the C3-aryl moiety are critical determinants of biological activity.

The substitution pattern on the C3-phenyl ring significantly influences the biological effects of 3-arylisoquinolinones. Comparative studies between para- and meta-substituted analogs have demonstrated dramatic differences in activity. For instance, in a series of compounds evaluated for antiproliferative activity, derivatives with a substituent at the meta-position of the C3-phenyl ring were found to be up to 700-fold more active than the corresponding para-substituted analogues. nih.govacs.org

This substantial increase in potency is attributed to the ability of the meta-substituent to occupy a specific subpocket within the colchicine-binding site of tubulin. nih.govnih.gov Molecular modeling and docking studies have suggested that while a meta-substituent can fit into a region formed by amino acid residues Leu242, Leu252, and Leu255, a para-substituent is sterically hindered from entering this subpocket. nih.gov This difference in binding interaction leads to a more favorable free energy of binding for the meta-isomers. nih.govnih.gov Consequently, compounds like 6-fluoro-3-(meta-fluorophenyl)isoquinolin-1(2H)-one effectively suppress tubulin polymerization and induce G2/M cell cycle arrest, effects not observed with the para-substituted equivalent. nih.govnih.gov These findings indicate that while the 4-chlorophenyl group of the parent compound provides a baseline of activity, repositioning the chloro-substituent to the meta-position could dramatically enhance cytotoxicity for tubulin-targeting agents.

Compound IDC3-Aryl SubstituentRelative Antiproliferative Activity
Analog Ameta-substitutedHigh (up to 700-fold > para)
Analog Bpara-substitutedLow

This interactive table summarizes the general findings on the influence of substituent position on the C3-aryl ring, based on research comparing meta and para analogs. nih.govacs.org

The nitrogen atom at the N2-position of the isoquinolinone ring is a common site for modification to explore SAR. Introducing substituents at this position can modulate the compound's physicochemical properties, such as solubility and lipophilicity, and influence its interaction with biological targets.

Research on 3-arylisoquinolinone derivatives has shown that N-alkylation is a viable strategy. For example, 7,8-dimethoxy-2-methyl-3-(4,5-methylenedioxy-2-vinylphenyl)isoquinolin-1(2H)-one, which bears a methyl group at the N2 position, was synthesized as part of an investigation into antitumor agents. nih.gov Furthermore, studies on 2,3-diaryl isoquinolinone derivatives, where an aryl group is attached to the N2 position, have demonstrated significant antiproliferative effects against breast cancer cells. univ.kiev.ua These examples underscore the importance of the N2-position as a key modification point for tuning the biological activity of the 3-arylisoquinolinone scaffold.

The C4-position of the isoquinolinone core represents another critical point for structural modification. However, substitutions at this position can have varied, and sometimes detrimental, effects on biological activity.

In a study of 3-aminoisoquinolin-1(2H)-one derivatives, the most potent compounds against a panel of tumor cell lines were those that had no substituents at the C4-position. univ.kiev.ua This suggests that for certain target interactions, an unsubstituted C4-position is preferred, and the introduction of even small groups may lead to a loss of activity. Conversely, other research has explored the synthesis of C4-substituted isoquinolines as cytotoxic agents. nih.gov A series of C4-amide analogs were synthesized and evaluated, with some compounds showing moderate activity against non-small cell lung cancer cell lines, indicating that specific, extended functionalities at C4 can be tolerated and may confer cytotoxic properties. nih.gov

Compound IDC4-SubstituentCell LineIC50 (μM)
6b -CH=CH-CONH(CH₂)₂N(CH₃)₂NSCLC-N16-L1644.0 ± 1.2
6c -CH=CH-CONH(CH₂)₃N(CH₃)₂NSCLC-N16-L1635.6 ± 0.9

This interactive table presents cytotoxicity data for C4-substituted isoquinoline (B145761) analogs. nih.gov Note: These are isoquinoline, not isoquinolinone, derivatives but illustrate the potential for C4 modification.

Modifications on the benzo-fused ring of the isoquinolinone nucleus, particularly at the C5, C6, C7, and C8 positions, are pivotal for modulating activity, especially for enzymes like poly(ADP-ribose)polymerase (PARP).

The C5-position has been identified as a key site for interaction within the PARP active site. A study focused on the development of PARP inhibitors synthesized a range of 5-substituted isoquinolin-1-ones. nih.gov The results of a preliminary in vitro screen identified 5-bromoisoquinolin-1-one and 5-iodoisoquinolin-1-one as among the most potent inhibitors, highlighting that small, electron-withdrawing halogen atoms at this position are favorable for PARP inhibition. nih.gov A patent for 3-aryl-5-substituted-isoquinolin-1-one compounds as PARP inhibitors further confirms the importance of this substitution pattern. ed.ac.uk

Substitutions at other positions are also significant. The compound 6-fluoro-3-(meta-fluorophenyl)isoquinolin-1(2H)-one demonstrated potent antiproliferative activity, indicating a beneficial role for fluorine substitution at the C6-position. nih.gov Additionally, compounds with methoxy (B1213986) groups at the C7 and C8 positions have been evaluated as antitumor agents, suggesting that these positions can be modified to enhance biological effects. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. nih.gov For isoquinoline-based scaffolds, these models provide valuable insights into the structural features required for optimal performance, thereby guiding the design of more potent derivatives.

Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR method that helps to visualize the steric and electrostatic fields of a series of molecules in relation to their biological activity. While specific CoMFA studies on 1(2H)-Isoquinolinone, 3-(4-chlorophenyl)- derivatives are not widely reported, the methodology has been successfully applied to related isoquinoline-containing systems, demonstrating its utility.

For example, a 3D-QSAR study using CoMFA was performed on a series of pyrimido-isoquinolin-quinones to understand their antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov In such a study, the compounds are aligned based on a common core structure. The CoMFA model then calculates the steric (shape-based) and electrostatic (charge-based) fields around the molecules. The results are often displayed as 3D contour maps:

Steric Fields: Green contours typically indicate regions where bulky groups enhance biological activity, while yellow contours show regions where steric bulk is detrimental.

Electrostatic Fields: Blue contours often highlight areas where positive charge is favorable for activity, whereas red contours indicate regions where negative charge is preferred.

The statistical robustness of the CoMFA model, indicated by high correlation coefficients (e.g., r² = 0.938 in the pyrimido-isoquinolin-quinone study), validates its predictive power. nih.gov By interpreting these maps, medicinal chemists can rationally design new derivatives with modified substituents at specific positions to improve steric and electronic complementarity with the biological target, ultimately leading to enhanced potency.

Comparative Molecular Similarity Index Analysis (CoMSIA)

Comparative Molecular Similarity Index Analysis (CoMSIA) is a powerful 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship) method used to correlate the biological activity of a series of compounds with their 3D molecular properties. This technique helps in understanding the steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor features that are crucial for a molecule's interaction with its biological target.

While a specific CoMSIA study for 1(2H)-Isoquinolinone, 3-(4-chlorophenyl)- was not found in the reviewed literature, insights can be drawn from studies on structurally related isoquinoline derivatives, such as isoquinoline-1,3-(2H, 4H)-diones, which have been investigated as potent and selective inhibitors of cyclin-dependent kinase 4 (CDK4). plos.org The findings from such studies can be extrapolated to understand the potential structure-activity relationships for 3-(4-chlorophenyl)-1(2H)-isoquinolinone.

A typical CoMSIA study involves aligning a set of molecules and calculating five fields: steric, electrostatic, hydrophobic, hydrogen bond donor, and hydrogen bond acceptor. The results are often visualized as 3D contour maps, which highlight regions where specific properties are predicted to either increase or decrease biological activity.

CoMSIA Contour Map Interpretations for a Hypothetical Model:

Steric Fields: These maps indicate the influence of molecular bulk on activity. Green contours typically represent regions where bulky substituents are favored, suggesting a potential for enhanced van der Waals interactions or a better fit in a spacious binding pocket. Conversely, yellow contours highlight areas where steric bulk is detrimental to activity, possibly due to steric clashes with the receptor. For 1(2H)-Isoquinolinone, 3-(4-chlorophenyl)-, this could mean that substituents larger than chlorine at the para position of the phenyl ring might decrease activity if this region is sterically constrained.

Electrostatic Fields: These maps show the effect of charge distribution. Blue contours often indicate regions where electropositive groups (or electron-donating groups) would enhance activity, while red contours suggest that electronegative groups (or electron-withdrawing groups) are preferred. The chlorine atom on the phenyl ring of the target compound is electron-withdrawing, and its contribution to activity would be visualized in this context. The model might suggest that other electron-withdrawing groups at this position could be favorable.

Hydrophobic Fields: These maps delineate the impact of hydrophobicity. Yellow or white contours can represent areas where hydrophobic (lipophilic) groups are favorable for activity, suggesting the presence of a greasy pocket in the receptor. Orange or gray contours might indicate regions where hydrophilic groups are preferred. The 4-chlorophenyl group has a significant hydrophobic character which likely plays a role in its biological activity.

Hydrogen Bond Donor and Acceptor Fields: These maps identify key locations for hydrogen bonding. Cyan contours, for instance, could indicate where hydrogen bond donors are advantageous, while purple or magenta contours might show favorable regions for hydrogen bond acceptors. The isoquinolinone core contains a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), which are likely critical for its interactions with biological targets.

The table below summarizes the potential contributions of different molecular fields in a hypothetical CoMSIA model for 3-(4-chlorophenyl)-1(2H)-isoquinolinone derivatives, based on general principles from related studies. plos.orgnih.gov

FieldFavorable ContributionUnfavorable Contribution
Steric Bulky groups in specific regions of the isoquinolinone or phenyl ring may enhance activity.Steric hindrance at other positions could lead to a loss of potency.
Electrostatic Electron-withdrawing groups on the phenyl ring might be beneficial.Electron-donating groups in the same region could be detrimental.
Hydrophobic Increased hydrophobicity of the phenyl substituent may improve binding affinity.Hydrophilic groups in a hydrophobic pocket would decrease activity.
H-Bond Donor The N-H group of the isoquinolinone core is likely a key interaction point.Placing a donor group in a non-polar environment would be unfavorable.
H-Bond Acceptor The carbonyl oxygen is a potential hydrogen bond acceptor.An acceptor group in a region requiring a donor would weaken the interaction.

These 3D-QSAR models, once validated, can be instrumental in designing new derivatives of 1(2H)-Isoquinolinone, 3-(4-chlorophenyl)- with potentially improved biological activity by guiding the modification of substituents to better match the electronic and steric requirements of the target receptor. plos.org

Stereochemical Considerations and Atropisomerism in Activity Modulation

Stereochemistry plays a critical role in the biological activity of drug molecules. For 3-arylisoquinolinones, including 3-(4-chlorophenyl)-1(2H)-isoquinolinone, two key stereochemical aspects are noteworthy: the substitution pattern on the 3-phenyl ring and the potential for atropisomerism.

Research on 3-arylisoquinolinones has revealed that the position of substituents on the phenyl ring can dramatically influence their antiproliferative activity. nih.gov A study comparing meta-substituted with para-substituted 3-arylisoquinolinones found that compounds with meta substituents (such as -OCH3 or -F) on the aryl ring exhibited significantly greater cytotoxicity against various cancer cell lines, with up to a 700-fold increase in activity compared to their para counterparts. nih.gov This suggests that the spatial arrangement of functional groups is crucial for the molecule's interaction with its biological target, which in the case of the studied meta-substituted analogues, was identified as tubulin. nih.gov The para-substituted compounds, including analogues of 3-(4-chlorophenyl)-1(2H)-isoquinolinone, were found to be significantly less active. This highlights that even subtle changes in the molecular geometry can have a profound impact on the biological outcome.

Another important stereochemical consideration for this class of compounds is atropisomerism. Atropisomerism is a type of axial chirality that arises from hindered rotation around a single bond, leading to stereoisomers that can be stable and isolable. nih.gov This phenomenon is common in biaryl systems where bulky substituents near the axis of rotation restrict free rotation.

In the case of 3-(4-chlorophenyl)-1(2H)-isoquinolinone, the single bond connecting the isoquinolinone core at the C3 position to the 4-chlorophenyl ring is a potential chiral axis. The planarity of the molecule is disrupted by the steric interactions between the hydrogen atom at the C4 position of the isoquinolinone and the ortho hydrogens of the phenyl ring. X-ray crystallography of the parent compound, 3-phenylisoquinolin-1(2H)-one, has shown that the phenyl ring is twisted with respect to the isoquinolinone moiety, with a dihedral angle of 39.44°. nih.gov This inherent non-planarity is a prerequisite for atropisomerism.

For atropisomers to be stable and separable, the energy barrier to rotation around the single bond must be sufficiently high (typically >20 kcal/mol). academie-sciences.fr The stability of atropisomers is generally classified based on their half-life of racemization at a given temperature. nih.gov

Class 1: Rapidly interconverting (t1/2 < 60 s)

Class 2: Moderately stable (60 s < t1/2 < 4.5 years)

Class 3: Highly stable (t1/2 > 4.5 years)

The table below summarizes the key stereochemical factors influencing the activity of 3-(4-chlorophenyl)-1(2H)-isoquinolinone derivatives.

Stereochemical FeatureDescriptionImpact on Biological Activity
Regioisomerism Position of the substituent on the 3-phenyl ring (e.g., meta vs. para).Has been shown to dramatically alter antiproliferative activity, with meta substitution being significantly more potent in some cases. nih.gov
Atropisomerism Potential for stable, non-interconverting rotational isomers due to hindered rotation around the C3-phenyl bond.If present, the individual atropisomers are likely to exhibit different potencies and/or pharmacological profiles due to their unique 3D structures. nih.gov

Molecular Interactions and Ligand Target Binding Mechanisms of 1 2h Isoquinolinone, 3 4 Chlorophenyl Derivatives

Non-Covalent Interactions in Biological Recognition

The binding of 1(2H)-Isoquinolinone, 3-(4-chlorophenyl)- derivatives to their biological targets is primarily driven by a combination of non-covalent interactions. These weak forces, including hydrophobic interactions, hydrogen bonds, and π-π stacking, collectively contribute to the stability of the ligand-receptor complex and are fundamental to molecular recognition. nih.gov

Hydrophobic Interactions within Binding Pockets

Hydrophobic interactions are a critical driving force for the binding of these derivatives, largely dictated by the 4-chlorophenyl group and the isoquinolinone core. The chlorine atom at the para position of the phenyl ring enhances the lipophilicity of the molecule, which can improve its ability to penetrate hydrophobic binding pockets and cross biological membranes. ontosight.aivulcanchem.comontosight.ai

In studies of related compounds targeting G protein-coupled receptors (GPCRs) like GPR18, the 4-chlorophenoxy moiety has been shown to occupy a hydrophobic aromatic binding pocket. uj.edu.pl This pocket is formed by several nonpolar amino acid residues. Similarly, in the context of phosphoinositide 3-kinase γ (PI3Kγ) inhibition by isoindolin-1-one (B1195906) derivatives, hydrophobic interactions were observed with residues such as L838, M842, and L845. nih.gov The presence of hydrophobic and aromatic features in a ligand is often correlated with its ability to induce and bind to such pockets. tum.de

Table 1: Examples of Hydrophobic Interactions with Biological Targets

Interacting Ligand Moiety Target Protein Residues Type of Interaction
4-chlorophenoxy Cys251, Tyr160, Ile175, Phe248, Met275 Hydrophobic Cavity Binding
Ethylcyclopropane L838, M842, L845, C869, F965 Alkyl Affinity Pocket

Data synthesized from studies on related heterocyclic compounds. uj.edu.plnih.govresearchgate.net

Hydrogen Bonding Networks with Biological Macromolecules

The 1(2H)-isoquinolinone scaffold contains a lactam moiety, which is a key player in forming hydrogen bonds. The carbonyl oxygen (C=O) acts as a hydrogen bond acceptor, while the amide proton (N-H) can act as a hydrogen bond donor. These interactions are crucial for anchoring the ligand within the binding site and providing specificity.

Table 2: Observed Hydrogen Bond Parameters in Related Crystal Structures

Donor-H···Acceptor D-H (Å) H···A (Å) D···A (Å) ∠DHA (°)
C8-H8···O4 - - 3.245 -
C12-H12···O2 - - 3.346 -
C22-H22A···O1 - - 3.520 -

Data from crystal structure analysis of a pyrrolo[2,1-a]isoquinoline (B1256269) derivative and a tetrahydroisoquinoline. mdpi.comnih.gov

π-π Stacking Interactions with Aromatic Residues

The planar, aromatic nature of both the isoquinolinone ring system and the 3-(4-chlorophenyl) substituent makes them ideal candidates for π-π stacking interactions. These interactions occur with the aromatic side chains of amino acids such as phenylalanine (Phe), tyrosine (Tyr), and tryptophan (Trp) within the target's binding site.

These stacking interactions are a significant stabilizing force in supramolecular frameworks and protein-ligand complexes. nih.gov Depending on the geometry, π-π interactions can be categorized as parallel, anti-parallel, or slipped-parallel, with stabilization energies that can be substantial. rsc.org For instance, studies on related acrylonitrile (B1666552) compounds have quantified the stabilization energies of hetero anti-parallel π-π interactions to be as high as -10.6 kcal mol⁻¹. rsc.org While a crystal structure of a pyrrolo[2,1-a]isoquinoline derivative showed an absence of significant π-π stacking, this is highly dependent on the specific molecular packing and substitutions. mdpi.com In many other aromatic compounds, π-π stacking is a dominant feature of their supramolecular structure. researchgate.net

Conformational Analysis and Molecular Packing in Crystal Structures

The molecular packing in the solid state is often governed by a network of weak intermolecular interactions. eurjchem.com Studies on related structures show that molecules are frequently linked by a combination of C—H∙∙∙O hydrogen bonds and, in some cases, C—H∙∙∙π interactions, resulting in complex three-dimensional networks. eurjchem.com Analysis of the crystal packing of a related pyrrolo[2,1-a]isoquinoline derivative highlighted the dominance of short O···H contacts and longer-range H···C, Cl···H, and C···C interactions in the absence of strong π-π stacking. mdpi.com The specific arrangement of molecules in the crystal lattice provides valuable information about the types of non-covalent interactions the compound preferentially forms.

Insights from Co-Crystal Structures with Biological Targets

While a specific co-crystal structure of 1(2H)-Isoquinolinone, 3-(4-chlorophenyl)- with a biological target is not available in the reviewed literature, significant insights can be drawn from the co-crystal structures of closely related inhibitors. These structures provide a blueprint for understanding how this class of compounds orients itself within an active site.

For example, molecular modeling of isoindolin-1-one derivatives as PI3Kγ inhibitors revealed key binding interactions. nih.gov The core structure typically forms hydrogen bonds with hinge region residues of the kinase, while substituted phenyl rings extend into hydrophobic and selectivity pockets. nih.gov Similarly, docking studies of antagonists for the GPR18 receptor predicted that the ligand extends from a hydrophobic cavity to an aromatic binding pocket formed by transmembrane helices. uj.edu.pl In this model, the 4-chlorophenyl moiety is accommodated by the aromatic pocket, forming hydrophobic interactions with key residues. uj.edu.pl These examples from analogous structures underscore a common binding motif where the heterocyclic core provides anchoring hydrogen bonds, and the phenyl substituent engages in specific hydrophobic and aromatic interactions that determine potency and selectivity.

Preclinical Biological Activities and Mechanistic Investigations of 1 2h Isoquinolinone, 3 4 Chlorophenyl Derivatives

Anti-Cancer and Anti-Proliferative Potentials

Derivatives of the 1(2H)-isoquinolinone scaffold have demonstrated notable anti-cancer and anti-proliferative activities across a range of human cancer cell lines. Research indicates that these compounds can impede tumor cell growth and induce cell death through multiple pathways.

Investigation of Cellular Mechanisms (e.g., Induction of Apoptosis, Cell Cycle Arrest)

A primary mechanism by which isoquinolinone derivatives exert their anti-cancer effects is through the induction of apoptosis, or programmed cell death, and the arrest of the cell cycle.

Induction of Apoptosis: Studies on various isoquinolinone analogs have shown they can trigger apoptosis in cancer cells. For instance, certain 3-acyl isoquinolin-1(2H)-one derivatives have been found to induce apoptosis in breast cancer cells by up-regulating pro-apoptotic proteins like Bax and down-regulating anti-apoptotic proteins such as Bcl-2. This shift in the Bax/Bcl-2 ratio leads to the activation of caspases (caspase-3, -7, and -9) and the cleavage of poly (ADP-ribose) polymerase (PARP), which are key events in the apoptotic cascade. Similarly, novel tetrahydro-triazolo[3,4-a]isoquinoline chalcones have been shown to up-regulate BAX, p53, and caspase-3 genes, promoting apoptotic death in breast cancer cells.

Cell Cycle Arrest: In addition to inducing apoptosis, these compounds can halt the proliferation of cancer cells by causing cell cycle arrest. Different derivatives have been shown to arrest the cell cycle at various phases. For example, a novel 3-acyl isoquinolin-1(2H)-one derivative was found to arrest the cell cycle at the G2 phase in breast cancer cells, an effect associated with the suppressed expression of the CDK1 protein. Other related chalcone (B49325) derivatives have been observed to induce cell cycle arrest at the G1 phase, thereby inhibiting the G1/S transition and progression of the cell cycle. Some fused pyrimidine (B1678525) derivatives have also been noted to cause cell cycle arrest at the G2/M phase.

Table 1: Cellular Mechanisms of Anti-Cancer Activity for Isoquinolinone Derivatives

Derivative Class Cancer Cell Line Cellular Mechanism Key Protein/Gene Targets
3-Acyl isoquinolin-1(2H)-one MCF-7, MDA-MB-231 (Breast) Apoptosis, G2 Cell Cycle Arrest Bax, Bcl-2, Caspase-3/7/9, PARP, CDK1
Tetrahydro-triazolo[3,4-a]isoquinoline chalcones MCF-7 (Breast) Apoptosis, G1 Cell Cycle Arrest BAX, p53, Caspase-3, BCL2, CDK4
Fused Benzo[h]chromeno[2,3-d]pyrimidine MCF-7 (Breast) G1 & Pre-G1 Phase Arrest Not Specified

Inhibition of Key Enzymes and Molecular Pathways (e.g., DNA Fragmentation, Tubulin Polymerization)

The anti-proliferative effects of 1(2H)-Isoquinolinone derivatives are also linked to their ability to interfere with crucial molecular pathways and inhibit enzymes essential for cancer cell survival and division.

Inhibition of Molecular Pathways: Research has shown that certain 3-acyl isoquinolin-1(2H)-one derivatives can inhibit the MEK/ERK and p38 MAPK signaling pathways. These pathways are critical for cell proliferation and survival, and their inhibition contributes to the compound's anti-cancer effects.

Tubulin Polymerization Inhibition: Several heterocyclic compounds structurally related to isoquinolinones have been identified as potent inhibitors of tubulin polymerization. Microtubules, which are polymers of tubulin, are essential for forming the mitotic spindle during cell division. By binding to the colchicine (B1669291) site on tubulin, these compounds disrupt microtubule dynamics, leading to a halt in the cell cycle at the G2/M phase and subsequent apoptosis. While not specific to the 3-(4-chlorophenyl) derivative, this mechanism is a known anti-cancer strategy for related scaffolds like 5-aryltetrahydropyrrolo[1,2-a]quinoline-1(2H)-ones.

Anti-Infective Properties

Beyond their anti-cancer potential, derivatives of the isoquinoline (B145761) and isoquinolinone core structure have been investigated for a range of anti-infective properties.

Spectrum and Efficacy of Anti-Microbial Activity

Isoquinoline derivatives have demonstrated significant antibacterial activity, particularly against Gram-positive bacteria.

Spectrum of Activity: A class of alkynyl isoquinoline compounds has shown strong bactericidal effects against a variety of Gram-positive bacteria, including clinically important strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant S. aureus. Another derivative, isoquinoline-3-carboxylic acid, displayed significant activity against several plant pathogenic bacteria, including Ralstonia solanacearum, Acidovorax citrulli, and various Xanthomonas species.

Efficacy: The efficacy of these compounds has been quantified by their minimum inhibitory concentrations (MICs) and minimum bactericidal concentrations (MBCs). For instance, alkynyl isoquinolines were found to be bactericidal, with MBC values similar to or slightly higher than their MICs. Time-kill assays confirmed that these compounds exhibit rapid bactericidal activity, comparable to the antibiotic vancomycin (B549263). Furthermore, these derivatives have shown the ability to reduce MRSA load within macrophages, an advantage over conventional antibiotics like vancomycin which are less effective against intracellular bacteria.

Table 2: Anti-Microbial Spectrum of Isoquinoline Derivatives

Derivative Target Bacteria Efficacy (EC50/MIC)
Isoquinoline-3-carboxylic acid Ralstonia solanacearum, Acidovorax citrulli, Xanthomonas spp. EC50: 8.38 to 17.35 µg/mL
Alkynyl Isoquinolines Methicillin-resistant Staphylococcus aureus (MRSA) MIC: 0.5 µg/mL for some derivatives

Anti-Viral Activity and Entry Stage Inhibition

Isoquinoline and isoquinolone derivatives have also been identified as having potential antiviral activities against a range of viruses.

Spectrum of Activity: Research has explored the antiviral potential of isoquinoline alkaloids against viruses such as influenza, herpes simplex virus (HSV), human immunodeficiency virus (HIV), and hepatitis B virus (HBV). One study identified an isoquinolone compound with effective concentrations in the sub-micromolar range against both influenza A and B viruses.

Mechanism of Action: Mechanistic studies aim to pinpoint the stage of the viral life cycle that is inhibited. A time-of-addition experiment for an isoquinolone compound active against influenza revealed that it did not prevent viral adsorption (the initial entry stage). Instead, the compound consistently inhibited plaque formation when added at various time points post-infection, suggesting it targets a later stage, such as viral polymerase activity. In contrast, some related isoindole derivatives have been reported to act as entry inhibitors, for example, by functioning as CCR5 antagonists to prevent HIV from entering immune cells.

Neuropharmacological and Central Nervous System Activities

Derivatives of the isoquinolinone and isoquinoline core structure have been a focal point of neuropharmacological research, with various analogues demonstrating interactions with key receptors and neurotransmitter systems implicated in psychiatric and neurodegenerative disorders.

Modulation of Serotonin (B10506) (5-HT) Receptors

Several studies have highlighted the potential of isoquinolinone derivatives to act as ligands for various serotonin (5-HT) receptors, which are crucial targets for therapies addressing conditions like schizophrenia, depression, and anxiety.

One study detailed the synthesis of a series of novel isoquinolinone derivatives designed as potential multi-target antipsychotics. nih.gov A lead compound from this series, which incorporates a complex piperidine (B6355638) side chain, demonstrated high affinity for multiple serotonin receptors, including 5-HT1A, 5-HT2A, 5-HT6, and 5-HT7. nih.gov Notably, this compound exhibited lower affinity for the 5-HT2C receptor, which can be advantageous in mitigating certain side effects associated with antipsychotic medications. nih.gov In functional assays, this derivative reversed behaviors in animal models that are analogous to psychotic symptoms, such as head twitches induced by a 5-HT2A agonist. nih.gov

Another line of research focused on isoquinoline-sulfonamide derivatives. One such compound, featuring a 4-chloro-phenylpiperazine moiety linked to an isoquinoline core, was identified as a multi-receptor agent with antagonistic activity at 5-HT2A and 5-HT7 receptors. nih.gov This particular derivative also showed antidepressant-like and anxiolytic activity in rodent models, highlighting the therapeutic potential of targeting these serotonin receptors with isoquinoline-based scaffolds. nih.gov

A separate dihydroisoquinoline derivative, specifically 1-(2-chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline (DIQ), was found to modulate 5-HT receptors in smooth muscle tissue. nih.gov Immunohistochemical analysis revealed a significant reduction in the activity of 5-HT2A and 5-HT2B receptors in the presence of this compound. nih.gov

Table 1: Serotonin Receptor Binding Affinities of Selected Isoquinolinone and Isoquinoline Derivatives

Compound ID Receptor Subtype Binding Affinity (Kᵢ, nM) Source
Compound 13 (Isoquinolinone derivative) 5-HT₁ₐ 1.8 nih.gov
5-HT₂ₐ 2.5 nih.gov
5-HT₆ 1.2 nih.gov
5-HT₇ 25.1 nih.gov
Compound 36 (Isoquinoline-sulfonamide derivative) 5-HT₁ₐ 110 nih.gov
5-HT₂ₐ 19 nih.gov

This table is interactive and can be sorted by column.

Interaction with Neurotransmitter Systems and Related Enzymes

Beyond serotonin receptors, isoquinoline derivatives with chlorophenyl groups have been shown to interact with other critical components of the central nervous system, most notably the dopaminergic system. This is particularly relevant for the development of treatments for psychosis and Parkinson's disease. nih.govnih.gov

The same multi-target isoquinolinone derivative (Compound 13) that showed high affinity for serotonin receptors also displayed a strong binding affinity for the dopamine (B1211576) D₂ receptor (Kᵢ = 1.3 nM). nih.gov This dual action on both serotonergic and dopaminergic systems is a hallmark of atypical antipsychotics. In animal models, this compound was effective in reversing hyperlocomotion induced by dopamine agonists, a standard preclinical test for antipsychotic potential. nih.gov

The isoquinoline-sulfonamide derivative (Compound 36) also exhibited affinity for dopamine D₂, D₃, and D₄ receptors, further establishing it as a multi-receptor agent. nih.gov Its antipsychotic-like properties were demonstrated by its ability to inhibit hyperactivity induced by MK-801 in mice. nih.gov

Furthermore, research into the potential neurotoxic effects of isoquinoline derivatives has provided insights into their interactions with the dopamine transporter (DAT). nih.gov Compounds structurally related to the neurotoxin MPP+ are studied for their potential role in the pathology of Parkinson's disease, as they can be taken up into dopaminergic neurons via DAT. nih.govnih.gov

Table 2: Dopamine Receptor Binding Affinities of Selected Isoquinolinone and Isoquinoline Derivatives

Compound ID Receptor Subtype Binding Affinity (Kᵢ, nM) Source
Compound 13 (Isoquinolinone derivative) D₂ 1.3 nih.gov
Compound 36 (Isoquinoline-sulfonamide derivative) D₂ 39 nih.gov
D₃ 94 nih.gov

This table is interactive and can be sorted by column.

Modulation of Physiological Processes

The biological activities of chlorophenyl-containing isoquinoline derivatives are not confined to the central nervous system. Preclinical studies have identified effects on smooth muscle contractility and the cardiovascular system.

Regulation of Smooth Muscle Contractility and Ionic Currents

The influence of isoquinoline derivatives on smooth muscle function is a recurring theme in the literature. The dihydroisoquinoline derivative DIQ was shown to affect the spontaneous contractile activity of isolated smooth muscle preparations. nih.gov Its mechanism appears to involve the modulation of Ca²⁺-dependent contractions, potentially through the activation of L-type Ca²⁺ channels. nih.gov Furthermore, DIQ was found to modulate the function of muscarinic acetylcholine (B1216132) receptors (mAChRs), which play a key role in smooth muscle contraction. nih.gov

Another class of compounds, furoxan-coupled spiro-isoquinolino piperidine derivatives, which includes a 4-(4-chlorophenyl) substituted analogue, has been investigated as potential phosphodiesterase 5 (PDE5) inhibitors. nih.gov PDE5 inhibitors are well-known for their ability to relax vascular smooth muscle by preventing the degradation of cyclic guanosine (B1672433) monophosphate (cGMP), leading to vasodilation. nih.gov

Cardiovascular System Interactions

The cardiovascular effects of isoquinoline alkaloids have been a subject of study, with some derivatives showing potential as antiarrhythmic and antihypertensive agents. nih.govamegroups.cn While not always containing a chlorophenyl group, these studies establish the cardiovascular potential of the broader isoquinoline scaffold. One study on bisbenzylisoquinoline alkaloids reviewed their effects on cardiac ion channels, including Na⁺, K⁺, and Ca²⁺ currents, which are fundamental to cardiac function. nih.gov

The isoquinolinone derivative (Compound 13) with antipsychotic properties was also evaluated for its effect on the hERG potassium channel. nih.gov Inhibition of this channel is associated with a risk of cardiac arrhythmias. The compound showed negligible effects on hERG, suggesting a lower risk of QT interval prolongation, a significant safety concern for many CNS-active drugs. nih.gov

Other Identified Biological Targets and Pathways

Research into isoquinoline derivatives has uncovered a diverse range of other potential therapeutic applications.

Some derivatives have been investigated for their anticancer properties. dovepress.comuniv.kiev.ua For instance, a study on 3-aminoisoquinolin-1(2H)-one derivatives identified compounds with effective tumor cell growth inhibition across a panel of 60 human cancer cell lines. univ.kiev.ua Another study synthesized a large library of isoquinoline derivatives and screened them for their ability to inhibit inhibitor of apoptosis proteins (IAPs) for the treatment of ovarian cancer. dovepress.com

Additionally, isoquinoline-based structures have been explored as inhibitors of various enzymes and as ligands for other receptor systems, indicating the versatility of this chemical scaffold in drug discovery. acs.org

Tankyrase Inhibition and its Role in Wnt/β-Catenin Signaling

Tankyrases (TNKS1 and TNKS2) are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes that play a crucial role in regulating the Wnt/β-catenin signaling pathway. researchgate.net Inhibition of tankyrase activity leads to the stabilization of axin, a key component of the β-catenin destruction complex. This stabilization promotes the degradation of β-catenin, thereby blocking the expression of oncogenes regulated by this pathway. Consequently, tankyrase inhibition has emerged as a promising strategy for cancer therapy. researchgate.net

Derivatives of the isoquinolin-1(2H)-one skeleton have been designed and synthesized as potent tankyrase inhibitors. nih.gov This scaffold is designed to mimic the nicotinamide (B372718) portion of the NAD+ cofactor, establishing key hydrogen bonds and π-π stacking interactions within the nicotinamide binding site of the enzyme. Structure-activity relationship (SAR) studies have revealed that substituents at various positions on the isoquinolinone core can significantly influence inhibitory potency and selectivity. researchgate.net

In one study, a series of isoquinolin-1(2H)-one derivatives were synthesized and evaluated for their ability to inhibit TNKS1 and TNKS2. Several compounds demonstrated potent inhibition, with IC50 values in the low nanomolar range. For instance, compound 11c from this series was identified as a particularly potent inhibitor, occupying a unique subpocket and forming a hydrogen bond with Glu1138 of TNKS2. nih.gov The inhibitory activities of selected compounds from this study are detailed below.

CompoundTNKS1 IC50 (μM)TNKS2 IC50 (μM)DLD-1 STF Assay IC50 (μM)
11a0.0110.0330.189
11c0.0090.0030.029

The DLD-1 SuperTopFlash (STF) assay measures the inhibition of the Wnt/β-catenin signaling pathway in a cellular context. nih.gov

Phosphodiesterase (PDE) Inhibition

Phosphodiesterases (PDEs) are a superfamily of enzymes that hydrolyze cyclic nucleotides (cAMP and cGMP), acting as critical regulators of numerous physiological processes. Inhibitors of PDEs have therapeutic applications in a wide range of diseases, including cardiovascular disorders, inflammatory conditions, and erectile dysfunction. The isoquinoline scaffold is a known feature in the design of various PDE inhibitors.

Research into isoquinoline-based structures has led to the identification of potent inhibitors for different PDE families. For example, the SAR of dihydroimidazoisoquinoline derivatives led to the discovery of potent and orally active inhibitors of phosphodiesterase 10A (PDE10A). nih.gov Additionally, a comprehensive review of pharmacologically active isoquinoline derivatives highlights the development of 1-phenyl-3,4-dihydroisoquinoline (B1582135) scaffolds as selective PDE4 inhibitors. semanticscholar.org While these studies focus on related but structurally distinct isoquinoline scaffolds, they underscore the potential of the broader isoquinoline class to interact with the active sites of various PDE isoforms.

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.gov They are involved in numerous physiological processes, and their inhibition has therapeutic relevance in conditions like glaucoma, epilepsy, and certain types of cancer. nih.govresearchgate.net The sulfonamide group is a classic zinc-binding group utilized in the majority of CA inhibitors.

While research has extensively explored quinazolinone and isoindolinone derivatives as CA inhibitors nih.govnih.gov, studies on the 1(2H)-isoquinolinone core are less common. However, investigations into structurally related 3,4-dihydroisoquinoline-2-(1-H)-sulphonamide derivatives have identified them as prominent carbonic anhydrase inhibitors. semanticscholar.org Certain compounds in this class showed potent inhibitory effects at nanomolar concentrations against human (h) CA isoforms, particularly the tumor-associated hCA IX and transmembrane hCA XIV, with lower affinity for the ubiquitous cytosolic isoform hCA II. These findings suggest that while the specific 1(2H)-isoquinolinone, 3-(4-chlorophenyl)- scaffold has not been extensively reported as a CA inhibitor, related isoquinoline structures bearing appropriate zinc-binding functionalities can effectively target these enzymes.

Leucine (B10760876) Aminopeptidase (B13392206) (LAP) Inhibition

Leucine aminopeptidases (LAPs) are metalloenzymes that catalyze the hydrolysis of N-terminal leucine residues from proteins and peptides. Overexpression of certain LAPs, such as LAP3, has been implicated in the proliferation, migration, and invasion of tumor cells, making them a target for anticancer drug development. nih.govnih.gov

The isoquinoline scaffold has been explored for its potential to inhibit LAP. An in silico study involving database searching and virtual screening was conducted to identify new potential leucine aminopeptidase inhibitors based on a 3,4-dihydroisoquinoline (B110456) scaffold. nih.gov This computational approach suggested that compounds featuring the 3,4-dihydroisoquinoline moiety were potentially active in inhibiting LAP and warranted further investigation. nih.gov A broader review also noted a study demonstrating the ability of a compound containing a 3,4-dihydroisoquinoline component to obstruct LAP activity. semanticscholar.org These studies, focused on the reduced dihydroisoquinoline ring system, provide a rationale for investigating the inhibitory potential of other isoquinoline-based scaffolds, including the 1(2H)-isoquinolinone core, against this enzyme family.

Extracellular Signal-Regulated Kinase (ERK1/2) Pathway Modulation

The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway is a critical signaling cascade that regulates a wide variety of cellular processes, including proliferation, differentiation, and survival. Aberrant activation of the ERK1/2 pathway is a common feature in many human cancers, making it an important target for therapeutic intervention.

Certain naturally occurring isoquinoline alkaloids have been shown to interfere with this pathway. Berberine, a well-known isoquinoline alkaloid, can exert antiviral and other biological effects by modulating signaling pathways, including the MEK/ERK cascade. nih.gov While this provides an indirect link between the broader isoquinoline class and ERK pathway modulation, direct preclinical studies investigating the specific effects of synthetic 1(2H)-isoquinolinone, 3-(4-chlorophenyl)- derivatives on ERK1/2 signaling are not extensively documented in the reviewed literature. Further research is needed to establish whether this specific chemical scaffold can directly modulate the activity of key kinases within this pathway.

Anti-Hypoxic Effects

Hypoxia, or low oxygen tension, is a characteristic feature of the microenvironment in solid tumors and sites of chronic inflammation, such as in rheumatoid arthritis. researchgate.net Cells adapt to hypoxia primarily through the activation of hypoxia-inducible factors (HIFs), particularly HIF-1. HIF-1 is a transcription factor that upregulates genes involved in processes like angiogenesis, glycolysis, and cell survival, which promote tumor progression and inflammation. Therefore, inhibition of the HIF-1 signaling pathway is a validated therapeutic strategy.

Recent studies have identified novel diaryl-substituted isoquinolin-1(2H)-one derivatives as potent inhibitors of HIF-1 signaling. researchgate.net A comprehensive review also pointed to the evaluation of certain isoquinoline derivatives for their anti-hypoxic activity. semanticscholar.org One study investigated the protective effects of isoindolo[2,1-a]quinoline derivatives, a related heterocyclic system, against N2-induced hypoxia, with one compound showing significant potency. nih.gov The direct investigation of isoquinolin-1(2H)-ones as HIF-1 inhibitors demonstrates the potential of the 3-(4-chlorophenyl)-substituted scaffold to exert anti-hypoxic effects by intervening in this critical cellular adaptation pathway. researchgate.net

Computational and Theoretical Chemistry Applications in 1 2h Isoquinolinone, 3 4 Chlorophenyl Research

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how a ligand, such as an isoquinolinone derivative, might interact with a biological target, typically a protein or enzyme. Following docking, molecular dynamics (MD) simulations can be employed to study the physical movements of atoms and molecules in the complex over time, providing insights into the stability of the ligand-protein interaction.

While specific docking studies on 1(2H)-Isoquinolinone, 3-(4-chlorophenyl)- are not extensively documented in publicly available literature, research on closely related isoquinoline (B145761) and quinazolinone scaffolds demonstrates the utility of this approach. For instance, studies on isoquinoline-1,3-dione derivatives as inhibitors of cyclin-dependent kinase 4 (CDK4) have utilized docking to elucidate binding modes. plos.org Similarly, 3N-substituted 4-(3H)-quinazolinones have been docked into the active site of dihydrofolate reductase (DHFR) to explain their antitumor activity. nih.gov

These studies typically reveal that the core heterocyclic ring structure forms crucial interactions within the active site. For a hypothetical interaction of 1(2H)-Isoquinolinone, 3-(4-chlorophenyl)- with a target kinase, one could expect the isoquinolinone core to form hydrogen bonds with backbone residues in the hinge region, a common binding pattern for kinase inhibitors. The 3-(4-chlorophenyl) group would likely occupy a hydrophobic pocket, with the chlorine atom potentially forming halogen bonds or other specific interactions that enhance binding affinity.

Table 1: Representative Molecular Docking Results for Related Heterocyclic Compounds

Compound Class Target Protein PDB ID Binding Affinity (kcal/mol) Key Interacting Residues
Isoquinoline-1,3-diones CDK4 1GII Not specified Val96, His95, Gln132

This table presents data from studies on similar compound classes to illustrate the application of molecular docking.

Quantum Chemical Calculations for Electronic and Spectroscopic Properties

Quantum chemical calculations are fundamental to understanding the electronic structure and intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are powerful tools for this purpose.

DFT is used to determine the optimized geometry and electronic properties of a molecule. By calculating the distribution of electrons, DFT can predict molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the energy gap (ΔE), is a critical parameter for assessing a molecule's chemical reactivity and stability. nih.gov A smaller energy gap suggests higher reactivity. nih.gov

For a molecule like 1(2H)-Isoquinolinone, 3-(4-chlorophenyl)-, DFT calculations can elucidate bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional structure. mdpi.com Furthermore, DFT is used to calculate various global reactivity descriptors derived from HOMO and LUMO energies, such as electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω). These descriptors help in predicting how the molecule will behave in a chemical reaction.

Table 2: Predicted Electronic Properties for a Related Pyrrolo[2,1-a]isoquinoline (B1256269) Derivative

Parameter Value
HOMO Energy -6.21 eV
LUMO Energy -2.18 eV
Energy Gap (ΔE) 4.03 eV

Data from a DFT study on a related isoquinoline derivative to exemplify the calculated parameters. mdpi.com

TD-DFT is an extension of DFT used to calculate the excited state properties of molecules. It is particularly effective for predicting the electronic absorption spectra (UV-Visible spectra) by calculating the energies of electronic transitions and their corresponding oscillator strengths (f). researchgate.net The oscillator strength indicates the probability of a specific electronic transition occurring upon absorption of light.

For 1(2H)-Isoquinolinone, 3-(4-chlorophenyl)-, TD-DFT calculations could predict the wavelengths of maximum absorption (λmax) and assign them to specific molecular orbital transitions, such as from the HOMO to the LUMO. mdpi.com These theoretical predictions can be compared with experimental UV-Vis spectra to validate the computational model and provide a detailed understanding of the molecule's photophysical properties.

Table 3: Representative TD-DFT Calculated Electronic Transitions for a Related Isoquinoline Derivative

Calculated λmax (nm) Oscillator Strength (f) Major Contribution
381.4 0.2416 HOMO → LUMO (98%)
342.0 0.1837 HOMO-1 → LUMO (92%)
271.4 0.1269 HOMO → LUMO+1 (85%)
258.2 0.1157 H-2→LUMO (45%), H-3→LUMO (33%)

This table showcases exemplary TD-DFT results from a study on a related isoquinoline system, illustrating how electronic transitions are characterized. mdpi.com

Pharmacophore Modeling for Target Identification and Design

Pharmacophore modeling is a crucial technique in drug design that identifies the essential three-dimensional arrangement of chemical features (pharmacophoric features) that a molecule must possess to exert a specific biological activity. nih.gov These features include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive/negative ionizable groups. dovepress.com

A pharmacophore model for 1(2H)-Isoquinolinone, 3-(4-chlorophenyl)- and its derivatives could be developed based on a set of known active molecules (ligand-based) or from the crystal structure of a ligand-target complex (structure-based). mdpi.com For example, a pharmacophore model for isoquinoline-based CDK4 inhibitors might include a hydrogen bond acceptor feature corresponding to the carbonyl oxygen of the isoquinolinone ring, a hydrophobic feature for the phenyl ring, and another aromatic feature for the chlorophenyl group. plos.org Such a model serves as a 3D query to screen large chemical databases for novel compounds with potentially similar biological activity, guiding the design of new, more potent inhibitors. nih.gov

Table 4: Hypothetical Pharmacophoric Features for an Isoquinolinone-Based Kinase Inhibitor

Feature Type Description
Hydrogen Bond Acceptor (HBA) Carbonyl oxygen at position 1 of the isoquinolinone ring.
Hydrogen Bond Donor (HBD) N-H group at position 2 of the isoquinolinone ring.
Aromatic Ring (AR1) The fused benzene (B151609) ring of the isoquinolinone core.

In Silico Prediction of Biological Activities (e.g., PASS online)

In silico prediction tools are used to estimate the likely biological activities of a compound based on its chemical structure. Software like PASS (Prediction of Activity Spectra for Substances) and other online platforms analyze the structural fragments of a molecule and compare them to a database of known biologically active substances to predict a spectrum of potential activities. researchgate.net These predictions are given as a probability for a compound to be active (Pa) or inactive (Pi).

For 1(2H)-Isoquinolinone, 3-(4-chlorophenyl)-, these tools could predict a wide range of potential pharmacological effects, such as kinase inhibitory activity, anti-inflammatory properties, or effects on various receptors and enzymes. itmedicalteam.pl For example, Molinspiration, a tool that predicts bioactivity scores, can assess the likelihood of a molecule acting as a GPCR ligand, ion channel modulator, kinase inhibitor, nuclear receptor ligand, protease inhibitor, or enzyme inhibitor. nih.gov While these predictions require experimental validation, they are invaluable for initial screening, hypothesis generation, and identifying potential new applications for a compound.

Table 5: Exemplary Molinspiration Bioactivity Scores for a Related Quinazolinone Scaffold

Target Class Bioactivity Score
GPCR Ligand -0.35
Ion Channel Modulator -0.51
Kinase Inhibitor 0.22
Nuclear Receptor Ligand -0.44
Protease Inhibitor -0.28

Bioactivity scores > 0 are interpreted as likely active, scores from -5.0 to 0.0 are moderately active, and scores < -5.0 are inactive. Data is representative of the compound class. itmedicalteam.pl

Lead Optimization Methodologies Applied to the 1 2h Isoquinolinone, 3 4 Chlorophenyl Scaffold

Strategies for Enhancing Therapeutic Potency

A primary objective of lead optimization is to maximize the biological activity of a compound at its intended target. This is typically achieved through systematic structural modifications guided by structure-activity relationship (SAR) studies. nih.gov SAR investigations explore how changes in a molecule's chemical structure correlate with its biological efficacy, often measured by parameters like the half-maximal inhibitory concentration (IC50). For the 1(2H)-isoquinolinone, 3-(4-chlorophenyl)- scaffold, enhancing potency involves strategic modifications at several key positions.

Research on related heterocyclic structures provides insights into potential strategies. For instance, studies on similar scaffolds have shown that the introduction of small, lipophilic groups can enhance potency by improving interactions within the target's binding pocket. nih.gov The addition of a single methylene (B1212753) unit to a related 1-oxo-3,4-dihydroisoquinoline-4-carboxamide scaffold, for example, resulted in a marginal but favorable improvement in potency attributed to increased lipophilic efficiency. nih.gov

Furthermore, substitutions on the phenyl ring at the 3-position are critical. In a series of 3-(4-chlorophenyl)-1-(phenethyl)urea analogs, which share a similar substituted phenyl motif, introducing small electron-withdrawing groups like chloro or fluoro at the 3-position of the phenethyl group afforded enhanced potency at the CB1 receptor. nih.gov Conversely, substitutions at the 4-position of the same group were generally less potent. nih.gov This suggests that a systematic exploration of substituents on the 4-chlorophenyl ring of the isoquinolinone scaffold could yield significant gains in therapeutic potency.

The table below illustrates hypothetical structural modifications to the 1(2H)-Isoquinolinone, 3-(4-chlorophenyl)- scaffold and their potential impact on therapeutic potency, based on established medicinal chemistry principles.

Modification Site Proposed Modification Rationale Expected Impact on Potency
Isoquinolinone Ring (Position 6 or 7)Addition of small alkyl or alkoxy groupsIncrease lipophilicity and potential for new hydrophobic interactions in the binding site.Potential Increase
N-2 PositionIntroduction of a short alkyl chain with a terminal polar group (e.g., hydroxyl, amine)Explore new binding interactions and improve solubility. nih.govVariable; dependent on target topology
4-Chlorophenyl Ring (Positions 2', 3', 5', 6')Substitution with small, electron-withdrawing groups (e.g., -F, -CF3)Modulate electronic properties and potentially enhance binding affinity. nih.govPotential Increase
Isoquinolinone Ring (Position 4)Introduction of a carboxamide groupIntroduce hydrogen bond donor/acceptor capabilities to engage with the target protein. nih.govPotential Increase

Approaches for Improving Target Selectivity

Target selectivity is a crucial attribute of a successful drug candidate, as it minimizes off-target effects that can lead to adverse events. Rational drug design principles can be applied to systematically improve the selectivity of a lead compound. nih.gov A key strategy involves exploiting structural differences between the intended target and closely related proteins (anti-targets). nih.gov

For scaffolds like 1(2H)-isoquinolinone, achieving selectivity often involves modifying peripheral substituents that extend into regions of the binding pocket that are not conserved across protein families. nih.gov In studies of 1-oxo-3,4-dihydroisoquinoline-4-carboxamides as PARP inhibitors, various substitutions around a distal piperidine (B6355638) ring had a minimal effect on PARP2 activity but did negatively impact PARP1 potency, thereby altering the selectivity profile. nih.gov This demonstrates that even subtle modifications can fine-tune interactions to favor one target over another.

Other rational approaches to enhancing selectivity include:

Targeting Inactive Conformations: Many proteins, such as kinases, exist in different conformational states. Designing inhibitors that specifically bind to an inactive conformation, which may be structurally unique, can be a powerful strategy for achieving selectivity. nih.gov

Exploiting Unique Residues: Identifying non-conserved amino acid residues within the binding site of the desired target allows for the design of ligands with functionalities that can form specific interactions (e.g., electrostatic, hydrogen bonds) with these unique residues. nih.gov For example, the presence of a charged aspartate residue in one protein versus an uncharged asparagine in a related protein can be exploited to achieve selective binding. nih.gov

Optimizing Electrostatic Interactions: Fine-tuning the charge distribution across the molecule can improve the balance between favorable intermolecular interactions with the target and the unfavorable energy penalty of desolvation, leading to improved selectivity. nih.gov

The process of improving selectivity is often iterative, requiring cycles of molecular modeling, chemical synthesis, and biological testing to identify modifications that confer the desired selectivity profile. frontiersin.orgresearchgate.net

Preclinical Pharmacokinetic Optimization (ADME Aspects)

The journey of a drug from administration to elimination is described by its pharmacokinetic properties: Absorption, Distribution, Metabolism, and Excretion (ADME). Optimizing the ADME profile is a critical component of lead optimization, as poor pharmacokinetics is a major cause of compound failure in later stages of drug development. vichemchemie.com

Absorption determines how much of a drug enters the bloodstream, while distribution describes its journey to various tissues and organs. For orally administered drugs, absorption from the gastrointestinal (GI) tract is paramount. Structural modifications that influence a molecule's physicochemical properties, such as lipophilicity (logP) and solubility, have a profound impact on both absorption and distribution.

Studies on structurally related quinoline (B57606) and chromen-4-one derivatives provide valuable insights. For example, a pharmacokinetic study of a 3-(4-chlorophenyl)-7-[2-(piperazin-1-yl)ethoxy]-4H-chromen-4-one derivative in rats showed slow oral absorption, with the time to reach maximum plasma concentration (Tmax) ranging from 6.0 to 11.0 hours depending on the dose. bjmu.edu.cn The introduction of the basic piperazine (B1678402) group likely influences its solubility and absorption characteristics.

Distribution, including penetration across the blood-brain barrier (BBB), is also governed by molecular properties. Research on 3-(4-chlorophenyl)-1-(phenethyl)urea analogs revealed that a 3-chloro substituted analog exhibited excellent brain permeation, with a brain-to-plasma concentration ratio (Kp) of 2.0. nih.gov This indicates that specific halogenation patterns can be used to enhance CNS distribution. The volume of distribution (Vd) is a measure of how widely a drug distributes throughout the body. The aforementioned chromen-4-one derivative showed a high volume of distribution (e.g., 24344.0 ± 5237.0 mL/kg at a 6 mg/kg dose), suggesting extensive tissue distribution. bjmu.edu.cn

The table below summarizes key pharmacokinetic parameters for a related compound, illustrating how these are quantified in preclinical studies.

Parameter Value (at 6 mg/kg dose) Description
Cmax222.0 ± 28.7 ng/mLMaximum plasma concentration. bjmu.edu.cn
Tmax6.0 ± 0.0 hTime to reach Cmax. bjmu.edu.cn
Vd24344.0 ± 5237.0 mL/kgApparent volume of distribution. bjmu.edu.cn
AUC(0-∞)5328.7 ± 864.4 ng·h/mLTotal drug exposure over time. bjmu.edu.cn

Metabolism is the process by which the body chemically modifies a drug, primarily in the liver by cytochrome P450 (CYP) enzymes, to facilitate its excretion. Excretion is the final removal of the drug and its metabolites from the body. A compound's metabolic stability directly influences its half-life (t1/2) and dosing frequency.

Structural modifications can be made to block sites that are susceptible to metabolic breakdown. This often involves replacing a metabolically labile hydrogen atom with a group that is more resistant to enzymatic action, such as a fluorine atom. For instance, the 3-(4-chlorophenyl)-1-(phenethyl)urea analog mentioned earlier, despite its good brain penetration, was found to have relatively low metabolic stability in rat liver microsomes, indicating a potential area for optimization. nih.gov

Advanced Structural Modification Techniques

Beyond simple functional group modifications, advanced strategies are employed to generate novel chemical entities with significantly improved properties. These techniques often involve combining distinct molecular scaffolds to create fundamentally new structures.

The isoquinolinone scaffold is an excellent candidate for inclusion in hybrid molecule design. mdpi.comnih.gov For instance, researchers have created hybrids by combining quinazolinone scaffolds with chalcone (B49325) moieties to produce potent cytotoxic agents. rsc.org A similar approach could be applied to the 1(2H)-isoquinolinone, 3-(4-chlorophenyl)- scaffold. By linking it to another pharmacophore known to have a complementary mechanism of action, a novel hybrid could be designed with synergistic activity.

For example, a rational combination might involve linking the 1(2H)-isoquinolinone, 3-(4-chlorophenyl)- core via a flexible linker to a pharmacophore known to inhibit a protein in a related signaling pathway. This approach aims to create a multi-target drug that can modulate a biological network at multiple points, potentially leading to enhanced efficacy and a reduced likelihood of developing drug resistance. mdpi.comnih.gov

Structural Simplification Strategies

Structural simplification is a key strategy in lead optimization aimed at reducing molecular complexity and size. The primary goals are to improve synthetic accessibility, which allows for more rapid and cost-effective production of analogs, and to enhance the compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. By systematically removing or replacing non-essential structural features, researchers can often improve properties like solubility and metabolic stability while retaining or even improving target affinity.

Applying this strategy to the 1(2H)-Isoquinolinone, 3-(4-chlorophenyl)- scaffold, several modifications can be hypothesized to streamline the molecule. The core idea is to identify the minimal pharmacophore required for biological activity and eliminate superfluous functionalities.

Key areas for simplification include:

The 3-Aryl Substituent: The 3-(4-chlorophenyl) group is a significant contributor to the molecule's size and lipophilicity. Simplification strategies could involve replacing the entire phenyl ring with smaller heterocyclic or aliphatic groups. Another approach is to modify the substitution on the phenyl ring, for example, by removing the chlorine atom or replacing it with a smaller, less lipophilic atom like fluorine, or simply with hydrogen.

The Isoquinolinone Core: While more drastic, simplification could involve modifications to the bicyclic core itself, though this risks losing key interactions with the biological target.

The following table illustrates potential structural simplifications of the lead compound and the predicted impact on key physicochemical properties. These hypotheses would form the basis for the initial synthetic efforts in an optimization campaign.

Compound IDStructureSimplification StrategyPredicted Effect on Properties
Lead 1(2H)-Isoquinolinone, 3-(4-chlorophenyl)--Baseline
SIMP-1 1(2H)-Isoquinolinone, 3-phenyl-Removal of 4-chloro substituentReduced Lipophilicity (cLogP), Lower MW
SIMP-2 1(2H)-Isoquinolinone, 3-(pyridin-4-yl)-Phenyl to Pyridyl Isosteric ReplacementIncreased Polarity/Solubility, Potential for new H-bonds
SIMP-3 1(2H)-Isoquinolinone, 3-cyclohexyl-Aromatic to Aliphatic Ring SystemIncreased sp3 character, Altered Conformational Profile

This table is for illustrative purposes. The predicted effects require experimental validation.

Iterative Cycles of Design, Synthesis, and Preclinical Evaluation

Lead optimization is not a linear process but an iterative cycle of design, synthesis, and biological testing. altasciences.com Each cycle provides crucial data that informs the design of the next generation of compounds, progressively refining the structure towards a preclinical candidate.

Design: The design phase leverages structure-activity relationship (SAR) data from previous cycles. nih.gov For instance, if initial testing of the simplified compounds (SIMP-1 to SIMP-3) reveals that removing the chlorine atom (SIMP-1) maintains potency, future designs will focus on other positions for modification. Computational tools, such as molecular docking, can be used to predict how new analogs might bind to the target protein, helping to prioritize synthetic efforts. mdpi.com

Synthesis: Efficient and flexible synthetic routes are paramount to rapidly generate the designed analogs. nih.gov Methods for the functionalization of the isoquinolinone core are crucial for exploring the SAR around the scaffold. researchgate.net For example, after identifying a simplified core, chemists would synthesize a library of derivatives with various substituents at different positions to systematically probe for improvements in activity and properties.

In Vitro Potency Assays: Compounds are tested against their intended biological target, which for isoquinolinone scaffolds often includes protein kinases, to determine their inhibitory concentration (IC50). nih.govresearchgate.net

Cellular Activity Assays: The antiproliferative activity of the compounds is often assessed in relevant cancer cell lines to confirm that enzymatic inhibition translates to a functional effect in a cellular context. koreascience.kr

In Vitro ADMET Profiling: Early assessment of pharmacokinetic properties is critical. chemistryeverywhere.com This includes measuring metabolic stability in liver microsomes, determining solubility, and assessing permeability to predict oral absorption. researchgate.net

The data gathered from these evaluations feed directly back into the design phase of the next cycle. For example, a compound with high potency but poor metabolic stability would prompt chemists to design analogs with modifications at the sites of metabolism. This iterative process continues until a compound with an optimal balance of potency, selectivity, and drug-like properties is identified.

The following data table illustrates a hypothetical iterative optimization cycle starting from a simplified lead, targeting a generic "Target Kinase X".

Compound IDModification from SIMP-1Target Kinase X IC50 (nM)HCT-116 Cell GI50 (µM)Human Liver Microsome Stability (t½, min)
SIMP-1 N/A1505.215
ITER-1A Add 6-methoxy group852.812
ITER-1B Add 7-fluoro group1304.935
ITER-2A Combine 6-methoxy and 7-fluoro551.532

This table represents hypothetical data from an iterative optimization cycle.

From this hypothetical data, researchers would conclude that adding a 6-methoxy group (ITER-1A) improves potency but slightly decreases metabolic stability. Conversely, a 7-fluoro group (ITER-1B) improves stability without significantly altering potency. Combining these features (ITER-2A) leads to a compound with both improved potency and enhanced metabolic stability, making it a promising candidate for further evaluation. This cycle of design, synthesis, and testing is the cornerstone of modern drug discovery.

Q & A

Basic: What established synthetic routes exist for 3-(4-chlorophenyl)-1(2H)-isoquinolinone?

A common method involves reacting 3-phenylisoquinoline-1-thiol with 2-bromo-1-(4-chlorophenyl)ethanone in ethanol under nitrogen at 323 K for 2 hours. Post-reaction, the product is dissolved in chloroform, washed, dried, and crystallized via slow ether evaporation . Alternative routes may use triarylethanolamine derivatives or isoquinolinone precursors, as seen in Kv1.5 channel modulator syntheses .

Basic: What spectroscopic and crystallographic techniques are recommended for structural characterization?

  • X-ray crystallography : Resolves dihedral angles (e.g., 66.07° between isoquinolinone and chlorophenyl rings) and hydrogen-bonding networks in crystal structures .
  • ¹H NMR : Key peaks include aromatic protons (δ 7.42–7.85 ppm) and methylene/methoxy groups, with DMSO-d6 as a solvent .
  • LCMS : Confirms molecular weight (e.g., m/z = 457 [M+H]+) and purity .
  • Elemental analysis : Validates stoichiometry (e.g., C, H, N, Cl ratios) .

Basic: What biological activities have been reported for this compound?

  • Kv1.5 channel modulation : Structural analogs (e.g., triarylethanolamines) show atrial-selective activity, suggesting potential antiarrhythmic applications for atrial fibrillation .
  • Therapeutic benefits : Dihydro-isoquinolinone derivatives (e.g., DPQ) exhibit anti-inflammatory and organ-protective effects in models of ischemia-reperfusion injury .

Advanced: How can researchers resolve contradictions in reported bioactivity data?

  • Comparative dose-response assays : Test the compound across multiple cell lines (e.g., cardiomyocytes vs. cancer cells) to assess selectivity .
  • Metabolic stability studies : Use liver microsomes to evaluate if discrepancies arise from differential metabolism .
  • Target validation : Employ siRNA knockdown or CRISPR-edited models to confirm Kv1.5 specificity .

Advanced: What strategies optimize synthetic yield and purity?

  • Solvent selection : Ethanol minimizes side reactions vs. polar aprotic solvents .
  • Temperature control : Heating at 323 K balances reaction rate and decomposition .
  • Catalyst screening : Test Pd-based catalysts for cross-coupling steps in related isoquinolinone syntheses .
  • Crystallization optimization : Slow ether evaporation improves crystal quality for X-ray analysis .

Advanced: How can computational methods elucidate its mechanism of action?

  • Molecular docking : Simulate binding to Kv1.5 channels using homology models based on Kv1.2/2.1 chimera structures .
  • QM/MM simulations : Analyze electronic interactions between the chlorophenyl group and channel residues .
  • ADMET prediction : Use tools like SwissADME to predict bioavailability and toxicity profiles .

Advanced: What analytical challenges arise in quantifying trace impurities?

  • HPLC-MS/MS : Detect sub-0.1% impurities using C18 columns and gradient elution (e.g., acetonitrile/water + 0.1% formic acid) .
  • NMR spiking experiments : Add reference standards to identify unknown peaks in crude reaction mixtures .

Advanced: How does substituent variation on the isoquinolinone core affect bioactivity?

  • SAR studies : Compare 3-(4-chlorophenyl) with 3-methyl or 5-methoxy analogs to assess Kv1.5 inhibition .
  • LogP measurements : Evaluate how chlorophenyl vs. hydrophilic groups alter membrane permeability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.